molecular formula C9H11Cl2O3PS B1682977 Tolclofos-methyl CAS No. 57018-04-9

Tolclofos-methyl

Cat. No. B1682977
CAS RN: 57018-04-9
M. Wt: 301.13 g/mol
InChI Key: OBZIQQJJIKNWNO-UHFFFAOYSA-N
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Description

Tolclofos-methyl is a broad-spectrum aromatic hydrocarbon fungicide used as a seed treatment for protection against soil-borne and seed-borne fungal pathogens that cause seed decay and seedling blights . It is registered for use on a variety of crops including corn, soybean, potato, sugar beet, and wheat .


Synthesis Analysis

Tolclofos-methyl undergoes extensive metabolism in mammals, proceeding through a pathway involving stepwise oxidative desulfuration to an oxon and related derivatives, oxidation of the 4-methyl group to alcohols and acids, cleavage of P–O–aryl and P–O–methyl linkages, and conjugation of the resultant acid with glycine .


Molecular Structure Analysis

The molecular formula of Tolclofos-methyl is C9H11Cl2O3PS . The molecular weight is 301.12 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tolclofos-methyl does not hydrolyse under environmental conditions and degradation in water may be slightly enhanced by irradiation . After oral administration, it was rapidly absorbed from the GI tract of mice and rats and was extensively distributed throughout the body .


Physical And Chemical Properties Analysis

Tolclofos-methyl is a white crystalline solid . It has a melting point of 78.1–79.3 °C . It does not hydrolyse under environmental conditions and degradation in water may be slightly enhanced by irradiation . The solubility in water is 0.708 mg/L at 20 °C .

Scientific Research Applications

Fungicide for Soil-Borne Diseases

Tolclofos-methyl is an organophosphorus fungicide that is effective for controlling soil-borne diseases . It is typically used for diseases caused by Rhizoctonia solani, Corticium rolfsii, Typhula incarnata, and Typhula ishikariensis .

Seed Treatment

Tolclofos-methyl is often used as a seed treatment . This application helps protect the seeds from various diseases, ensuring healthier growth of the plants.

Control of Specific Pests

Tolclofos-methyl is used to control specific pests such as seedling blight, seed decay, damping-off, stem canker, and black scurf .

Use in Various Crops

This fungicide is used in a variety of crops including potatoes, lettuce, soybean, field corn, sweetcorn, popcorn, cotton, sorghum, sugarbeet, and ornamentals .

Environmental Impact

Tolclofos-methyl has a moderate environmental fate. It is moderately persistent and slightly mobile, with a medium potential for particle-bound transport .

Human Health Impact

Tolclofos-methyl is considered a high alert substance for human health as it is an endocrine disrupter .

Biodegradation Research

Research has been conducted on the biodegradation of Tolclofos-methyl using organophosphorus hydrolase (OPH) in recombinant Escherichia coli . This study reports the actual degradation of Tolclofos-methyl using OPH, which could potentially lead to more environmentally friendly disposal methods.

Metabolic Pathways in Plants

While Tolclofos-methyl is typically used for seed treatment or direct soil application, research has been conducted on its metabolic pathways in plants after foliar application . This could potentially lead to new applications or improved usage methods.

Mechanism of Action

Target of Action

Tolclofos-methyl is a fungicide that primarily targets soil-borne and seed-borne diseases . It is an organophosphorus fungicide that inhibits the biosynthesis of phospholipids , which are essential components of cell membranes in fungi. This inhibition prevents the germination of pathogen spores and the growth of mycelium .

Mode of Action

Tolclofos-methyl is a nonsystemic fungicide with contact action showing both protective and curative properties . It acts by inhibiting the biosynthesis of phospholipids . This inhibition disrupts the structure and function of the fungal cell membrane, preventing the germination of pathogen spores and the growth of mycelium .

Biochemical Pathways

The primary biochemical pathway affected by Tolclofos-methyl is the biosynthesis of phospholipids . By inhibiting this pathway, Tolclofos-methyl disrupts the structure and function of the fungal cell membrane. This leads to the prevention of spore germination and mycelium growth, effectively controlling the spread of fungal diseases .

Pharmacokinetics

Tolclofos-methyl is rapidly absorbed and extensively distributed throughout the body . It undergoes extensive metabolism in mammals, proceeding through a pathway involving stepwise oxidative desulfuration to an oxon and related derivatives, oxidation of the 4-methyl group to alcohols and acids, cleavage of P–O–aryl and P–O–methyl linkages, and conjugation of the resultant acid with glycine . The majority of the compound is excreted in the urine .

Result of Action

The result of Tolclofos-methyl’s action is the effective control of soil-borne and seed-borne diseases . By inhibiting phospholipid biosynthesis, it prevents the germination of pathogen spores and the growth of mycelium . This leads to the death of the fungal cells and prevents the spread of the disease .

Action Environment

Tolclofos-methyl is moderately persistent in the environment . Its efficacy can be influenced by environmental factors such as soil type, temperature, and moisture levels . .

Safety and Hazards

Tolclofos-methyl may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It may cause damage to the nervous system and blood system through prolonged or repeated exposure .

Future Directions

Tolclofos-methyl is registered in one end-use product: RizolexTM Flowable Fungicide . It is projected to be used in Minnesota for protection against soil-borne and seed-borne fungal pathogens .

properties

IUPAC Name

(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2O3PS/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZIQQJJIKNWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034776
Record name Tolclofos-methyl
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Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Flash Point

>100 °C (>212 °F)
Record name Tolclofos-methyl
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1.10 mg/L at 15 °C, In water, 0.3-0.4 ppm at 23 °C, In hexane 3.8%, exylene 36.0%, methanol 5.9%, Soluble in common solvents such as acetone, xylene, Easily soluble in xylene, acetone, cyclohexanone, chlorform
Record name Tolclofos-methyl
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Vapor Pressure

VP: 4.27X10-4 mm Hg at 20 °C, 4.30X10-4 mm Hg at 25 °C
Record name Tolclofos-methyl
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Product Name

Tolclofos-methyl

Color/Form

White crystals from methanol, Colorless crystals, White cyrstalline solid

CAS RN

57018-04-9
Record name Tolclofos-methyl
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Record name Tolclofos-methyl [BSI:ISO]
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Record name Tolclofos-methyl
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Record name O-(2,6-dichloro-p-tolyl) O,O-dimethyl thiophosphate
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Record name TOLCLOFOS-METHYL
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Melting Point

79-79.5 °C, MP: 75-80 °C
Record name Tolclofos-methyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mode of action of Tolclofos-methyl in fungi?

A1: While the exact mechanism remains unclear, studies suggest Tolclofos-methyl primarily disrupts cytokinesis in fungi. For instance, in Ustilago maydis, it inhibits bud formation and alters the normal cell division process, leading to cell enlargement, abnormal cross-wall formation, and eventual cell bursting. []

Q2: Does Tolclofos-methyl affect fungal respiration?

A2: Studies show that Tolclofos-methyl, even at concentrations inhibiting mycelial growth, doesn't significantly inhibit endogenous respiration or glucose oxidation. While some suppression of succinate oxidation has been observed, it's not considered the primary mechanism of toxicity. []

Q3: Is there a structural similarity between Tolclofos-methyl and other fungicides?

A3: Yes, Tolclofos-methyl shares structural similarities with dicarboximide and aromatic hydrocarbon fungicides, such as iprodione. This similarity also translates to a comparable antifungal activity spectrum and potential for cross-resistance. []

Q4: How stable is Tolclofos-methyl in different environments?

A4: Tolclofos-methyl degrades through various pathways, including oxidation and bond cleavage. In distilled water, its half-life under sunlight is 44 days, decreasing to 25-28 days in river and seawater. The presence of a photosensitizer like acetone drastically reduces its half-life to under 2 days. []

Q5: Does Tolclofos-methyl degrade in soil?

A5: Yes, Tolclofos-methyl is subject to both photodegradation and volatilization on soil surfaces, resulting in a half-life of less than 2 days. []

Q6: How can the formulation of Tolclofos-methyl be improved?

A6: Research on formulation improvement for Tolclofos-methyl is limited in the provided papers.

Q7: Does Tolclofos-methyl accumulate in plants?

A7: Yes, studies have shown that Tolclofos-methyl can be absorbed and translocated from contaminated soil to ginseng roots and leaves. While the residue levels tend to decrease over time, they can persist for extended periods, raising concerns about potential long-term exposure. [, ]

Q8: What are the main metabolites of Tolclofos-methyl in plants?

A8: In lettuce, Tolclofos-methyl primarily breaks down through P-O-aryl linkage cleavage and aryl methyl group oxidation. These processes lead to the formation of malonylglucose and glucose conjugates, respectively. The malonylglucose conjugate structure has been identified using techniques like LC-ESI-MS and NMR. []

Q9: Can Tolclofos-methyl affect the sensory qualities of food crops?

A9: Yes, the breakdown of Tolclofos-methyl can lead to the formation of 2,6-dichlorocresol, a compound with a distinct phenolic smell. This metabolite has been identified as the cause of undesirable sensory qualities in kohlrabi, highlighting the potential impact of Tolclofos-methyl degradation products on food quality. []

Q10: Are there viable alternatives to Tolclofos-methyl for controlling plant diseases?

A10: Yes, several studies have investigated alternatives. For instance, Trichoderma and Bacillus species have shown promising results in controlling Rhizoctonia solani, a common pathogen targeted by Tolclofos-methyl. Combining these biocontrol agents with lower doses of Tolclofos-methyl can effectively manage the disease while potentially minimizing the fungicide's negative impacts. [, , , ]

Q11: Can we enhance the biodegradation of Tolclofos-methyl in the environment?

A11: Research suggests that biofilm-forming bacteria could offer a promising strategy. Co-inoculating Sphingomonas sp. 224, a known Tolclofos-methyl degrader, with biofilm-forming bacteria like Bacillus sp. E5 significantly enhances the fungicide's degradation in both liquid cultures and soil. This approach highlights the potential of using microbial consortia for effective bioremediation of contaminated environments. []

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